molecular formula C12H14FNO4S B2617159 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1096948-00-3

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B2617159
CAS No.: 1096948-00-3
M. Wt: 287.31
InChI Key: FUQQSQAKGNTXSV-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a versatile chemical compound with a complex molecular structure. It is used in various scientific research applications due to its unique properties. The compound is characterized by the presence of a fluorophenyl group, a sulfonylamino group, and a cyclopentane carboxylic acid moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Sulfonylation: The fluorophenyl intermediate undergoes sulfonylation to introduce the sulfonylamino group. This step often requires the use of sulfonyl chlorides and a base such as pyridine.

    Cyclopentane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group enhances its binding affinity, while the sulfonylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
  • 1-[(3-Chlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
  • 1-[(3-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Uniqueness

1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-4-3-5-10(8-9)19(17,18)14-12(11(15)16)6-1-2-7-12/h3-5,8,14H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQQSQAKGNTXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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